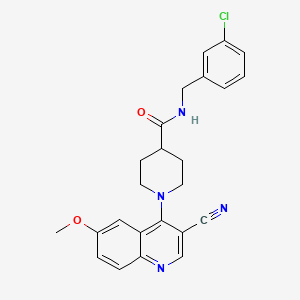

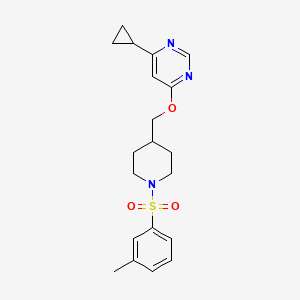

![molecular formula C24H21ClN4O2S B2502092 N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260922-38-0](/img/structure/B2502092.png)

N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological evaluation of related acetamide compounds, which can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the exploration of various substituents at specific positions on the core structure to enhance biological activity. For instance, in the synthesis of kappa-opioid agonists, different N-acyl, N-alkyl, and amino functions were explored, leading to the discovery of potent compounds with significant analgesic effects in vivo . This suggests that a similar approach could be taken for the synthesis of "N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide," with careful consideration of the substituents to optimize biological activity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their interaction with biological targets. The 3D-QSAR model proposed in the study of peripheral benzodiazepine receptor ligands indicates that the spatial arrangement and electronic properties of substituents can significantly affect binding affinity . Therefore, the molecular structure of "N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide" would likely play a key role in its potential as a biological ligand.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the nature of their substituents. Although the papers provided do not detail specific reactions for the compound , they do highlight the importance of structural modifications in achieving desired biological outcomes . It can be inferred that "N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide" may undergo reactions typical of acetamides, such as hydrolysis or nucleophilic substitution, which could be relevant in its mechanism of action or metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular conformation can affect these properties . For "N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide," one could expect properties consistent with acetamide derivatives, potentially including moderate solubility in organic solvents and stability under physiological conditions.

科学的研究の応用

Synthesis and Characterization

This compound is involved in the synthesis and characterization of novel heterocyclic compounds. Research has demonstrated the preparation of various derivatives through condensation reactions, showcasing its utility in creating new chemical entities with potential biological activities (Nunna et al., 2014). Another study highlighted the synthesis of thienopyrimidine linked rhodanine derivatives, indicating its role in developing antimicrobial agents (Kerru et al., 2019).

Antimicrobial Activity

The antimicrobial potential of derivatives synthesized using this compound has been evaluated, showing effectiveness against various bacterial and fungal strains. This highlights its significance in the development of new antimicrobials (Bondock et al., 2008).

Antitumor and Antioxidant Activities

Derivatives of this compound have been explored for their antitumor and antioxidant activities. Research into the synthesis of classical antifolates using similar structures has shown potential in inhibiting enzymes critical for tumor growth, indicating its application in cancer treatment (Gangjee et al., 2005). Furthermore, the antioxidant activity of specific derivatives points to its relevance in managing oxidative stress-related conditions (Dhakhda et al., 2021).

Chemical Properties and Reactions

Studies on the crystal structures of related compounds provide insight into their chemical properties and the potential for further chemical modifications. This knowledge assists in the design of molecules with desired biological activities (Subasri et al., 2016).

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O2S/c25-17-8-6-15(7-9-17)12-26-20(30)14-32-24-28-21-19(16-4-2-1-3-5-16)13-27-22(21)23(31)29(24)18-10-11-18/h1-9,13,18,27H,10-12,14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVURPMDUGIYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)